molecular formula C22H14N6O2S2 B11414673 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11414673
M. Wt: 458.5 g/mol
InChI Key: LRCXXLBCMVDLMA-UHFFFAOYSA-N
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Description

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps. The initial step often includes the formation of the 1,3,4-thiadiazole ring, which is achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. This intermediate is then further reacted with benzyl chloride to introduce the benzylsulfanyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The sulfur and nitrogen atoms in its structure play a crucial role in binding to the active sites of enzymes, thereby disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart from similar compounds is its unique triazatricyclo structure combined with the thiadiazole ring.

Properties

Molecular Formula

C22H14N6O2S2

Molecular Weight

458.5 g/mol

IUPAC Name

7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C22H14N6O2S2/c1-13-7-8-17-24-18-16(20(30)27(17)11-13)9-15(10-23)19(29)28(18)21-25-26-22(32-21)31-12-14-5-3-2-4-6-14/h2-9,11H,12H2,1H3

InChI Key

LRCXXLBCMVDLMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=NN=C(S4)SCC5=CC=CC=C5)C#N)C=C1

Origin of Product

United States

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